
CCT137690
Übersicht
Beschreibung
CCT 137690 ist ein hochspezifischer, oral bioverfügbarer Inhibitor von Aurora-Kinasen, die für die Zellteilung unerlässlich sind. Aurora-Kinasen regulieren wichtige Stadien der Mitose, einschließlich der Zentrosomenreifung, der Spindelbildung, der Chromosomensegregation und der Zytokinese. Die Überexpression von Aurora A- und B-Kinasen wurde mit verschiedenen menschlichen Krebsarten in Verbindung gebracht, was sie zu neuartigen Zielen für Antimitika macht .
Wissenschaftliche Forschungsanwendungen
CCT137690 is a pyridine derivative that functions as an Aurora kinase inhibitor, demonstrating antiproliferative activity against a variety of human solid tumor cell lines . It inhibits Aurora A and B kinases with low nanomolar IC50 values in biochemical and cellular assays .
Scientific Research Applications
Antiproliferative Activity: this compound effectively inhibits the growth of human tumor cell lines of different origins, with GI50 (growth inhibition by 50%) values ranging from 0.005 μM to 0.47 μM .
Mechanisms of Action: Continuous exposure to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis in tumor cells . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .
Effects on Neuroblastoma: this compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression . In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth .
Selectivity and Kinase Inhibition: this compound inhibits Aurora A, B, and C kinases with IC50 values of 0.015, 0.025, and 0.019 μmol/L, respectively . It also inhibits FLT3 (IC50 0.0025 μmol/L), FGFR1, and VEGFR above 80% at 1 μmol/L in a panel of 94 kinases .
Effects on Breast Cancer Cell Lines: this compound exhibits anti-proliferative and cytotoxic effects on estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cell lines . The IC50 doses of this compound were found to be 4.5 and 7.27 µM for MCF-7 and MDA-MB-231 cell lines, respectively .
Regulation of lncRNA Expression: this compound treatment alters the expression of long non-coding RNAs (lncRNAs) in breast cancer cell lines . For example, in MCF-7 cells, HOXA1AS, HOXA3AS, HOXA11AS, PCAT-14, PRINS, anti-NOS2A, and NCRMS were downregulated, while IGF2AS, CMPD, AKO23948, BC017743, HAR1A, BIC, and DGCR5 were upregulated . In MDA-MB-231 cells, multiple lncRNAs, including UCA1, BC200, and HOXA1AS, were downregulated .
Effects on Oral Cancer Cell Lines: this compound potently inhibits the viability of oral cancer cell lines with GI50 values of 0.81 µM and 0.84 µM in ORL-48 and ORL-115 cells . It inhibits Aurora kinases, causing aberrant mitosis, endoreduplication, and apoptotic cell death .
Combination Therapies: this compound synergizes with gefitinib and pictilisib (GDC-0941) in oral cancer cell lines . Polyethylene glycol-based nanocapsule formulations containing combinations of this compound with gefitinib or pictilisib potently inhibit the growth of oral cancer cell lines in 3D spheroid cultures .
Inhibition of Histone Phosphorylation and Tumor Growth: this compound inhibits histone H3 phosphorylation for Aurora B . In murine SW620 xenografts, this compound decreases tumor growth .
Data Tables
Antiproliferative Activity of this compound in Human Tumor Cell Lines
Cell Line | GI50 Value (µM) |
---|---|
(Various) | 0.005 - 0.47 |
Note: Specific cell lines and their corresponding GI50 values can be found in the original source .
Regulation of lncRNA Expression in Breast Cancer Cell Lines by this compound
lncRNA | Regulation in MCF-7 | Regulation in MDA-MB-231 |
---|---|---|
HOXA1AS | Downregulated | Downregulated |
NCRMS | Downregulated | Downregulated |
(Other lncRNAs) | Upregulated or Downregulated | Upregulated or Downregulated |
Note: A complete list of lncRNAs and their regulation can be found in the original source .
Case Studies
Neuroblastoma Treatment in Transgenic Mice
- In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein and is predisposed to spontaneous neuroblastoma formation, this compound significantly inhibits tumor growth .
Colorectal Cancer
Authoritative Insights
- This compound is a highly selective inhibitor of Aurora kinases A, B, and C .
- This compound binds to the ATP-binding site of Aurora B and contacts the glycine-rich loop when bound .
- Inhibition of Aurora kinases by this compound results in the stabilization of p53 and p21 .
- This compound has potential as an anti-cancer agent for breast cancer treatment .
- This compound has potent antiproliferative activity in oral cancer cell lines and synergizes with gefitinib and pictilisib .
Cautions
Wirkmechanismus
Target of Action
CCT137690, also known as CCT-137690, is an ATP-competitive inhibitor that primarily targets the Aurora kinases . The Aurora kinases, specifically Aurora A, B, and C, are a family of serine/threonine kinases that play crucial roles in cell division . This compound exhibits IC50 values of 15, 25, and 19 nM for Auroras A, B, and C, respectively .
Mode of Action
This compound binds to the ATP-binding site of Aurora B . It also contacts the glycine-rich loop when bound . By inhibiting the Aurora kinases, this compound disrupts key stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis .
Biochemical Pathways
The Aurora kinases are part of the Chromosomal Passenger Complex (CPC), which plays a critical role in cell division . Aurora B in the CPC ensures faithful chromosome segregation and promotes the correct biorientation of chromosomes on the mitotic spindle . This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation, which are Aurora B and Aurora A substrates, respectively .
Pharmacokinetics
This compound is orally bioavailable . It was found to have an aqueous solubility of 0.23 mg/mL , suggesting that it can be readily absorbed and distributed in the body.
Result of Action
Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage . This compound treatment of MYCN-amplified neuroblastoma cell lines inhibits cell proliferation and decreases MYCN protein expression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in a study on colorectal cancer cells, this compound was found to increase the sensitivity of SW620 cells to radiation . This suggests that the efficacy of this compound can be enhanced in a radiotherapy context.
Biochemische Analyse
Biochemical Properties
CCT137690 exhibits IC50 values of 15, 25, and 19 nM for Aurora A, B, and C, respectively . It binds to the ATP-binding site of Aurora B and also contacts the glycine-rich loop when bound . This compound has displayed impressive in vitro antiproliferative effects in a variety of cell lines .
Cellular Effects
This compound efficiently inhibits histone H3 and transforming acidic coiled-coil 3 phosphorylation (Aurora B and Aurora A substrates, respectively) in HCT116 and HeLa cells . Continuous exposure of tumor cells to this compound causes multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This is accompanied by p53/p21/BAX induction, thymidine kinase 1 downregulation, and PARP cleavage .
Molecular Mechanism
This compound binds to the ATP-binding site of Aurora B, inhibiting its activity . This results in the inhibition of Aurora B and Aurora A substrates, histone H3 and transforming acidic coiled-coil 3, respectively . The inhibition of these substrates disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Continuous exposure of tumor cells to this compound leads to multipolar spindle formation, chromosome misalignment, polyploidy, and apoptosis . This suggests that the effects of this compound are not transient but persist as long as the compound is present.
Dosage Effects in Animal Models
In a transgenic mouse model of neuroblastoma that overexpresses MYCN protein, this compound significantly inhibits tumor growth . This suggests that the effects of this compound are dose-dependent and can be observed at the organism level.
Metabolic Pathways
Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division and growth .
Transport and Distribution
Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .
Subcellular Localization
Given its role as an Aurora kinase inhibitor, it likely localizes to areas of the cell involved in mitosis .
Vorbereitungsmethoden
CCT 137690 wird als Imidazo[4,5-b]pyridin-Derivat synthetisiert. Der Syntheseweg umfasst mehrere Schritte, darunter die Bildung des Imidazo[4,5-b]pyridin-Kerns und die anschließende Funktionalisierung, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden für CCT 137690 wurden nicht umfassend dokumentiert, folgen aber wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
CCT 137690 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Zu den häufigen Reaktionen gehören:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen im Imidazo[4,5-b]pyridin-Kern.
Reduktion: Reduktionsreaktionen können am Bromsubstituenten auftreten, was zur Bildung verschiedener Derivate führt.
Vergleich Mit ähnlichen Verbindungen
CCT 137690 ist aufgrund seiner hohen Spezifität und Potenz als Aurora-Kinase-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:
VX-680: Ein weiterer Aurora-Kinase-Inhibitor mit ähnlicher antiproliferativer Aktivität, aber unterschiedlicher chemischer Struktur.
MLN8237: Ein selektiver Aurora A-Kinase-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
AZD1152: Ein Inhibitor der Aurora B-Kinase mit verschiedenen molekularen Zielstrukturen und Signalwegen
CCT 137690 zeichnet sich durch seine duale Hemmung von Aurora A- und B-Kinasen aus, was es zu einem vielseitigen Werkzeug für die Krebsforschung und die therapeutische Entwicklung macht.
Biologische Aktivität
CCT137690 is a selective inhibitor of Aurora kinases, specifically targeting Aurora A, B, and C. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in the context of various malignancies characterized by aberrant Aurora kinase activity. The biological activity of this compound has been extensively studied in vitro and in vivo, showcasing its potential as a therapeutic agent in oncology.
This compound functions primarily by inhibiting the phosphorylation of key substrates involved in mitotic processes. Its mechanism includes:
- Inhibition of Aurora Kinases : this compound exhibits low nanomolar IC50 values against Aurora A (0.015 μM), Aurora B (0.025 μM), and Aurora C (0.019 μM) .
- Induction of Mitosis Dysregulation : Treatment with this compound leads to multipolar spindle formation, chromosome misalignment, and polyploidy in tumor cells, resulting in apoptosis .
- Downregulation of MYCN : In neuroblastoma cell lines with MYCN amplification, this compound significantly reduces MYCN protein levels, contributing to its anti-proliferative effects .
Table 1: IC50 Values of this compound Against Aurora Kinases
Aurora Kinase | IC50 Value (μM) |
---|---|
Aurora A | 0.015 |
Aurora B | 0.025 |
Aurora C | 0.019 |
Neuroblastoma
This compound has shown promising results in preclinical models of MYCN-amplified neuroblastoma:
- In Vitro Studies : The compound inhibited cell proliferation and reduced MYCN protein expression in neuroblastoma cell lines .
- In Vivo Efficacy : In transgenic mouse models predisposed to neuroblastoma, treatment with this compound resulted in significant tumor growth inhibition .
Other Cancer Types
This compound's efficacy extends beyond neuroblastoma:
- Colorectal and Ovarian Cancer : Studies indicate potent antiproliferative effects in various solid tumor cell lines, including colorectal and ovarian cancers .
- Synergistic Effects : Combinations with other agents like gefitinib have demonstrated enhanced anti-cancer efficacy .
Table 2: Growth Inhibition Data Across Cancer Cell Lines
Cell Line | GI50 Value (μM) |
---|---|
HCT116 (Colorectal) | 0.005 |
HeLa (Cervical) | 0.047 |
ORL-48 (Oral Cancer) | 0.025 |
ORL-115 (Oral Cancer) | 0.045 |
Case Studies and Research Findings
- Study on Neuroblastoma : A study highlighted that continuous exposure to this compound led to significant induction of apoptosis markers such as BAX and PARP cleavage while downregulating thymidine kinase 1 .
- Combination Therapy Research : Another investigation demonstrated that this compound synergized effectively with gefitinib and pictilisib in oral cancer cell lines, enhancing its growth inhibition capabilities .
- Long Non-Coding RNA Expression : Research indicated that this compound could suppress UCA1 expression in triple-negative breast cancer cells, suggesting potential applications beyond traditional solid tumors .
Eigenschaften
IUPAC Name |
3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQCBTXTRCREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31BrN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648898 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095382-05-0 | |
Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.